molecular formula C12H15N5S B2444265 5,5-dimethyl-5,6,8,9,10,11-hexahydro[1]benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine CAS No. 890093-71-7

5,5-dimethyl-5,6,8,9,10,11-hexahydro[1]benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine

Cat. No.: B2444265
CAS No.: 890093-71-7
M. Wt: 261.35
InChI Key: CAGMJNNVYBYPEZ-UHFFFAOYSA-N
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Description

5,5-dimethyl-5,6,8,9,10,11-hexahydro[1]benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine is a potent and selective chemical tool for investigating the physiological roles of Phosphodiesterase 2A (PDE2A). This compound acts as a competitive inhibitor, binding to the catalytic site of PDE2A and preventing the hydrolysis of the key secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By elevating intracellular cGMP levels in specific cellular compartments, this inhibitor is invaluable for studying cyclic nucleotide signaling cascades in the central nervous system. Research utilizing this compound has been pivotal in exploring PDE2A's function in neurological processes, including the modulation of neuronal excitability, synaptic plasticity, and various forms of memory and learning. Its application extends to preclinical research models for neuropsychiatric and neurodegenerative disorders, such as anxiety, depression, and cognitive deficits, where PDE2A inhibition has shown potential procognitive and anxiolytic effects. The unique tetracyclic structure of this molecule contributes to its selectivity and potency, making it a critical reagent for dissecting PDE2A-mediated pathways and for validating PDE2A as a therapeutic target in the brain.

Properties

IUPAC Name

7,7-dimethyl-10-thia-3,4,5,6,8-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5S/c1-12(2)13-11-9(10-14-15-16-17(10)12)7-5-3-4-6-8(7)18-11/h13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGMJNNVYBYPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=C(C3=C(S2)CCCC3)C4=NN=NN41)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,5-dimethyl-5,6,8,9,10,11-hexahydro1benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including those similar to 5,5-dimethyl-5,6,8,9,10,11-hexahydro benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine . Research indicates that these compounds can inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : They may trigger apoptotic pathways leading to cancer cell death.
  • Inhibition of Metastasis : Some studies suggest that these compounds can inhibit the metastatic spread of cancer cells.

Antimicrobial Properties

The antimicrobial activity of thienopyrimidine derivatives has been extensively documented. The compound has shown promise against various bacterial strains and fungi.

  • Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
  • Case Studies : Specific studies have demonstrated efficacy against resistant strains of bacteria, highlighting the potential for developing new antibiotics.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives are also noteworthy. Compounds similar to 5,5-dimethyl-5,6,8,9,10,11-hexahydro benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine have been evaluated for their ability to reduce inflammation in various models.

  • Cytokine Inhibition : These compounds can inhibit the production of pro-inflammatory cytokines.
  • Pain Relief : They may also provide analgesic effects in animal models of pain.

Neuroprotective Effects

Emerging research suggests that certain thienopyrimidine derivatives possess neuroprotective properties:

  • Oxidative Stress Reduction : Compounds can mitigate oxidative stress in neuronal cells.
  • Neurodegenerative Disease Models : Studies have shown potential benefits in models of diseases like Alzheimer's and Parkinson's.

Synthesis Methodologies

The synthesis of 5,5-dimethyl-5,6,8,9,10,11-hexahydro benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine typically involves several key steps:

  • Formation of Intermediate Structures : Initial reactions often involve the formation of simpler heterocyclic intermediates.
  • Cyclization Reactions : Subsequent cyclization reactions lead to the formation of the fused ring system characteristic of this compound.
  • Functionalization : Further modifications can enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-5,6,8,9,10,11-hexahydro1benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 5,5-dimethyl-5,6,8,9,10,11-hexahydro1benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine include other benzothiophene derivatives and tetrazole-containing compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 5,5-dimethyl-5,6,8,9,10,11-hexahydro1benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine lies in its combined structural elements, which confer distinct chemical and biological properties .

Biological Activity

5,5-Dimethyl-5,6,8,9,10,11-hexahydro benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on a review of existing literature and research findings.

Chemical Structure

The compound features a unique structure characterized by multiple fused rings, which may contribute to its biological properties. Its molecular formula is C12H14N4SC_{12}H_{14}N_{4}S, and it has a molecular weight of approximately 258.33 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : There are indications of activity against various bacterial strains.
  • Neuroprotective Effects : Potential implications in neuroprotection have been suggested in some studies.

Anticancer Activity

A study evaluated the cytotoxic effects of several derivatives of related compounds on cancer cell lines (HeLa and U87). The results indicated that certain structural modifications could enhance the cytotoxicity of these compounds.

CompoundIC50 (µM)Cell Line
5h93.7BICR18
5g97.1U87
Control31.2CPT

The IC50 values indicate that the compounds derived from similar structures exhibit significant cytotoxicity compared to the control (camptothecin) .

Antimicrobial Properties

Research has shown that derivatives of this compound can inhibit the growth of various bacteria. For instance, a study demonstrated that compounds with similar structural motifs were effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 50 to 200 µg/mL for different bacterial strains .

Neuroprotective Effects

In vitro studies have suggested that this compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. It was found to decrease the levels of reactive oxygen species (ROS) and enhance cell viability in models of neurodegeneration .

The exact mechanism through which 5,5-dimethyl-5,6,8,9,10,11-hexahydro benzothieno[3,2-{e}]tetrazolo[1,5-{c}]pyrimidine exerts its effects is still under investigation. However, it is hypothesized that its activity may be linked to:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Interference with DNA synthesis in rapidly dividing cells.
  • Modulation of apoptotic pathways , leading to increased cancer cell death.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Case Study on Cancer Cell Lines :
    • In a controlled environment, treatment with the compound led to significant apoptosis in HeLa cells after 24 hours. Flow cytometry analysis revealed an increase in early and late apoptotic cells compared to untreated controls .
  • Case Study on Bacterial Inhibition :
    • A series of tests against Staphylococcus aureus showed that the compound exhibited bactericidal activity at concentrations as low as 100 µg/mL. This suggests potential for development into an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing derivatives of this compound?

  • Methodology : A widely used approach involves condensation reactions under mild conditions. For example, derivatives are synthesized by reacting thioamide precursors with hydrazine hydrate in dry pyridine under reflux (25 hours), followed by crystallization from ethyl acetate . Another method employs formic acid reflux (4 hours) to cyclize hydrazine intermediates into tetrazolo-pyrimidine frameworks .
  • Key Data : Yields range from 55–75% depending on substituents. For instance, 3-benzyl derivatives are obtained in 68% yield using chloroacetic acid and aromatic aldehydes in acetic anhydride .

Q. How are NMR and IR spectroscopy applied to confirm structural integrity?

  • Methodology :

  • IR : The presence of CN stretches (~2,219 cm⁻¹) and NH bands (~3,400 cm⁻¹) confirms functional groups .
  • NMR : 1H^1H NMR distinguishes aromatic protons (e.g., δ 7.29–8.01 ppm for substituted benzylidenes) and methyl groups (δ 2.24–2.37 ppm). 13C^{13}C NMR identifies carbonyl carbons (δ 165–171 ppm) and sp² hybridized carbons (δ 109–154 ppm) .
    • Example : In compound 11a , 1H^1H NMR resolves a singlet at δ 7.94 ppm for the =CH group, confirming cyclization .

Q. What crystallization techniques are optimal for purifying this compound?

  • Methodology : Recrystallization from methanol, ethanol, or DMF/water mixtures is standard. For example, compound 12 is purified via DMF/water (1:1) with 57% yield after refluxing in sodium ethoxide .

Advanced Research Questions

Q. How can reaction conditions be optimized to address steric hindrance from bulky substituents?

  • Strategy : Adjust solvent polarity and stoichiometry. shows that using excess ammonium acetate in methanol improves yields (55–75%) for sterically hindered aryloyl derivatives by stabilizing intermediates .
  • Data Contradiction : Lower yields (e.g., 58% for 15 ) occur with DMF due to side reactions; switching to acetic anhydride/acetic acid (10:20 mL) enhances selectivity .

Q. How can contradictions between computational and experimental spectral data be resolved?

  • Case Study : Computational models may mispredict 13C^{13}C shifts for tautomeric forms. For example, compound 8b exhibits split 1H^1H NMR peaks due to keto-enol tautomerism, resolved by deuterated DMSO and variable-temperature NMR .
  • Validation : X-ray crystallography (e.g., ’s single-crystal study with R factor = 0.060) provides definitive structural confirmation, resolving ambiguities in NMR assignments .

Q. What strategies are effective for modifying the core structure to enhance biological activity?

  • Approach : Introduce sulfonyl or carboxamide groups at position 7. synthesizes sulfonamide derivatives (e.g., 8b–8f ) via nucleophilic substitution with alkyl/aryl halides in dry acetonitrile (reflux, 5 hours), yielding 60–70% pure products .
  • Biological Relevance : Analogous thieno-pyrimidines show antimicrobial activity when substituted with electron-withdrawing groups (e.g., 4-Cl, 4-F), as seen in compound 14 (64% yield) .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in cyclizationUse formic acid as both solvent and catalyst for intramolecular dehydration
Spectral peak splittingEmploy deuterated solvents and VT-NMR to study dynamic tautomerism
Purification of polar derivativesOptimize DMF/water ratios (e.g., 3:1) for recrystallization

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